molecular formula C7H7N2O3P B12834514 (1H-Benzo[d]imidazol-1-yl)phosphonic acid CAS No. 93755-82-9

(1H-Benzo[d]imidazol-1-yl)phosphonic acid

Cat. No.: B12834514
CAS No.: 93755-82-9
M. Wt: 198.12 g/mol
InChI Key: IULVOCCQRPPCPE-UHFFFAOYSA-N
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Description

Significance of the Benzimidazole (B57391) Scaffold in Heterocyclic Chemistry

Benzimidazole, a heterocyclic aromatic organic compound, is formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring at the 4 and 5 positions. nih.govijdrt.com This structural motif is considered a "privileged scaffold" in medicinal and heterocyclic chemistry due to its prevalence in a wide array of biologically active compounds. nih.govcovenantuniversity.edu.ng The benzimidazole core is a structural isostere of naturally occurring nucleotides, which allows it to interact with various biopolymers within living systems. covenantuniversity.edu.ngresearchgate.net

The chemical character of benzimidazole is notable for its amphoteric nature; the N-H group is both weakly acidic and basic, enabling the formation of salts. nih.govijdrt.com This dual reactivity, coupled with the electron-rich nitrogen heterocycle's ability to accept and donate protons, facilitates its role as a versatile building block in the synthesis of more complex molecules. nih.gov The stability of the benzimidazole ring is also a key feature, allowing it to withstand a range of reaction conditions. nih.gov

The significance of the benzimidazole scaffold is underscored by its presence in numerous commercially available drugs with diverse therapeutic applications, including proton pump inhibitors like omeprazole (B731) and anthelmintics such as mebendazole. ijdrt.comrsc.org This proven track record in drug discovery continues to inspire the development of new benzimidazole-containing molecules for a variety of chemical and biological applications. researchgate.netijpsr.com

Fundamental Role of the Phosphonic Acid Moiety in Chemical Functionalization and Complexation

The phosphonic acid group [-PO(OH)₂] is a highly versatile functional group in organic and inorganic chemistry. nih.govbeilstein-journals.org Structurally similar to the phosphate (B84403) moiety found in biological systems, it is characterized by a phosphorus atom bonded to a carbon atom, two hydroxyl groups, and a phosphoryl oxygen. nih.gov This arrangement confers a number of important properties that are exploited in chemical functionalization and complexation.

Phosphonic acids are effective chelating agents, capable of coordinating with a wide range of metal ions. wikipedia.org The introduction of an amine group, as is present in the benzimidazole ring, can further enhance these metal-binding capabilities. wikipedia.org This property is crucial for the development of new materials, such as metal-organic frameworks (MOFs), and for applications in separation science and catalysis.

Furthermore, the phosphonic acid group's ability to form strong hydrogen bonds allows for the creation of self-assembling supramolecular structures. beilstein-journals.org This has been utilized in the design of proton-conducting materials for fuel cells and in the functionalization of surfaces to alter their physical and chemical properties. beilstein-journals.orgrsc.org The synthesis of phosphonic acids can be achieved through various methods, with the hydrolysis of dialkyl phosphonates being a common and effective route. nih.gov

Conceptual Framework for the Design and Synthesis of Benzimidazole-Phosphonic Acid Systems

The creation of (1H-Benzo[d]imidazol-1-yl)phosphonic acid involves the formation of a P-N bond, directly linking the phosphonic acid group to one of the nitrogen atoms of the benzimidazole ring. The synthesis of such a conjugate can be conceptualized through a few key synthetic strategies.

One common approach involves the reaction of a pre-formed benzimidazole with a phosphorus-containing electrophile. For instance, benzimidazole can be deprotonated with a base to form the benzimidazolide (B1237168) anion, which can then react with a suitable phosphorylating agent.

A plausible synthetic route could involve the reaction of 2-chloro-1H-benzo[d]imidazole with a trialkyl phosphite (B83602), which has been shown to yield phosphonate (B1237965) derivatives. ekb.eg Subsequent hydrolysis of the resulting phosphonate ester, for example, using a McKenna reaction (bromotrimethylsilane followed by methanolysis) or strong acid, would yield the final phosphonic acid. nih.gov

Another conceptual approach is the condensation of o-phenylenediamine (B120857) with a suitable aldehyde or carboxylic acid that already contains a phosphonic acid or phosphonate ester group. The use of phosphoric acid itself has been reported as a catalyst for the synthesis of 1,2-disubstituted benzimidazoles, highlighting the compatibility of the benzimidazole core with phosphorus-based reagents. rsc.orgnih.gov

The table below outlines a conceptual synthetic approach for this compound.

StepReactantsReagents/ConditionsProduct
12-Chloro-1H-benzo[d]imidazole, Triethyl phosphiteHeatDiethyl (1H-benzo[d]imidazol-1-yl)phosphonate
2Diethyl (1H-benzo[d]imidazol-1-yl)phosphonate1. Bromotrimethylsilane (TMSBr) 2. Methanol (B129727) (MeOH)This compound

This table represents a conceptual synthetic pathway and is for illustrative purposes.

Emerging Interdisciplinary Research Frontiers Involving Benzimidazole-Phosphonic Acid Architectures

The unique combination of a biologically relevant heterocycle and a versatile complexing and functionalizing group in benzimidazole-phosphonic acid systems opens up a variety of interdisciplinary research avenues.

In materials science , these compounds are being explored for the development of novel proton exchange membranes for high-temperature fuel cells. scispace.com The benzimidazole moiety provides thermal and mechanical stability, while the phosphonic acid groups can facilitate proton transport, especially under low humidity conditions. rsc.orgscispace.com

In the realm of coordination chemistry , benzimidazole-phosphonic acids are attractive ligands for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The nitrogen atoms of the benzimidazole ring and the oxygen atoms of the phosphonic acid group can act as coordination sites, leading to the formation of multidimensional structures with potential applications in gas storage, separation, and catalysis.

In medicinal chemistry and chemical biology , while research on this compound itself is nascent, the constituent moieties are well-established pharmacophores. The phosphonic acid group can act as a stable bioisostere for phosphate groups, potentially modulating the activity of enzymes that interact with phosphorylated substrates. wikipedia.org Benzimidazole derivatives have been investigated as inhibitors for a range of biological targets. nih.govnih.gov The conjugation of these two groups could lead to novel therapeutic agents with unique target-binding profiles.

The table below summarizes the key properties and potential applications of the constituent moieties.

MoietyKey PropertiesPotential Applications
Benzimidazole Privileged scaffold, amphoteric, thermally stable, biologically active. nih.govijdrt.comnih.govMedicinal chemistry, materials science, catalysis. covenantuniversity.edu.ngresearchgate.netscispace.com
Phosphonic Acid Strong metal chelation, hydrogen bonding, bioisostere of phosphate. nih.govbeilstein-journals.orgwikipedia.orgMaterials functionalization, coordination chemistry, drug design. beilstein-journals.orgrsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93755-82-9

Molecular Formula

C7H7N2O3P

Molecular Weight

198.12 g/mol

IUPAC Name

benzimidazol-1-ylphosphonic acid

InChI

InChI=1S/C7H7N2O3P/c10-13(11,12)9-5-8-6-3-1-2-4-7(6)9/h1-5H,(H2,10,11,12)

InChI Key

IULVOCCQRPPCPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CN2P(=O)(O)O

Origin of Product

United States

Synthetic Methodologies for 1h Benzo D Imidazol 1 Yl Phosphonic Acid and Its Derivatives

Direct Phosphonylation Approaches

Direct phosphonylation methods involve the formation of a carbon-phosphorus (C-P) or nitrogen-phosphorus (N-P) bond directly on the benzimidazole (B57391) ring or a side chain. These strategies are often favored for their efficiency and atom economy.

Nucleophilic Addition of Trialkyl Phosphites to Benzimidazole Imines under Solvent-Free Conditions

A notable method for the synthesis of benzimidazole phosphonate (B1237965) derivatives involves the nucleophilic addition of trialkyl phosphites to the imine functionality of the imidazole (B134444) ring. growingscience.comresearchgate.net This approach is particularly effective when conducted under solvent-free conditions, offering an environmentally friendly and efficient route to these compounds. The reaction typically proceeds by treating a 2-alkylbenzimidazole derivative with triethyl phosphite (B83602), which acts as the nucleophile, adding to the C=N bond of the imidazole subgroup. growingscience.com This process leads to the formation of new benzimidazole phosphonate derivatives. growingscience.comresearchgate.net The absence of a solvent simplifies the work-up procedure and reduces chemical waste.

Reactions Involving 2-Chloromethylbenzimidazole Precursors with Phosphites Followed by Hydrolysis

Another synthetic strategy utilizes 2-chloromethylbenzimidazole as a precursor. This compound can react with various phosphites, such as trialkyl phosphites or dialkyl phosphites, to yield the corresponding phosphonate esters. ekb.eg For instance, the reaction of 2-chloro-1H-benzo[d]imidazole with trialkyl phosphites has been shown to produce known phosphonate derivatives in high yields. ekb.egekb.eg Similarly, the same products can be obtained by reacting the chloro-benzimidazole precursor with dialkyl phosphites. ekb.egekb.eg Subsequent hydrolysis of the resulting phosphonate esters can then yield the desired phosphonic acid. This two-step process provides a versatile route to (1H-Benzo[d]imidazol-1-yl)phosphonic acids.

Alkylation of Benzimidazole Precursors with Trialkyl and Dialkyl Phosphites for Phosphonate Formation

N-alkylation of the benzimidazole ring system using phosphorus-containing reagents is another effective method for creating phosphonate derivatives. Trialkyl phosphates have been successfully employed as alkylating agents for benzimidazole, leading to the corresponding N-alkyl derivatives in good yields, typically ranging from 45–90%. This method provides a direct way to form a nitrogen-carbon bond, attaching a latent phosphonate-containing alkyl group to the benzimidazole core. organic-chemistry.org These reactions are generally mild and straightforward, making them a practical choice for synthesizing N-substituted benzimidazole phosphonates. organic-chemistry.org

Application of Hexaalkyltriamidophosphites for Benzimidazole Phosphonic Diamide (B1670390) Synthesis

For the synthesis of benzimidazole phosphonic diamides, hexaalkyltriamidophosphites have proven to be effective reagents. ekb.egekb.eg When 2-chloro-1H-benzo[d]imidazole is treated with tris(dialkylamino)phosphines (a type of hexaalkyltriamidophosphite) in boiling ethanol (B145695), N,N,N',N'-tetraalkylphosphonic diamides are isolated in high yields, around 75%. ekb.eg The proposed mechanism involves an initial addition of the aminophosphine to the benzimidazole, forming a phosphonium dipolar ion intermediate. This intermediate then reacts with residual water and subsequently eliminates a dialkylamine moiety to yield the final phosphonic diamide product. ekb.eg

Click Chemistry-Mediated Synthesis of Complex Architectures

Click chemistry, particularly the 1,3-dipolar cycloaddition reaction, offers a powerful tool for the regioselective synthesis of complex molecules containing the benzimidazole phosphonate scaffold. This approach allows for the efficient linking of different molecular fragments to create novel biheterocyclic systems.

Regioselective 1,3-Dipolar Cycloaddition Reactions in Biheterocyclic Phosphonic Aminoester Synthesis

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, has been utilized for the synthesis of complex biheterocyclic phosphonic aminoesters. ej-chem.org In a specific example, the reaction between an α-azidoamino diethyl methylphosphonate and 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole results in the selective formation of a 1,2,3-triazole ring that links the benzimidazole and phosphonate moieties. ej-chem.org This 1,3-dipolar cycloaddition is typically carried out in a water/ethanol mixture using catalytic amounts of copper sulfate (B86663) pentahydrate and sodium ascorbate (B8700270). ej-chem.org This method is highly efficient, with reported yields of the pure product being as high as 90% after purification. ej-chem.org The resulting compound, diethyl [(4-{(1H-benzo[d]imidazol-1-yl)methyl}-1H-1,2,3-triazol-1-yl)(benzamido)methyl]phosphonate, exemplifies the complex architectures achievable through this strategy. ej-chem.orgej-chem.org

Data Tables

Table 1: Examples of Direct Phosphonylation Reactions

Precursor Reagent Product Type Yield (%)
2-Alkylbenzimidazole Imine Triethyl phosphite Benzimidazole Phosphonate Not Specified
2-Chloro-1H-benzo[d]imidazole Trialkyl phosphites Benzimidazole Phosphonate High
2-Chloro-1H-benzo[d]imidazole Dialkyl phosphites Benzimidazole Phosphonate High
Benzimidazole Trialkyl phosphates N-Alkyl Benzimidazole 45-90

Table 2: Click Chemistry Synthesis of a Biheterocyclic Phosphonate

Alkyne Component Azide Component Product Yield (%)

Catalyst-Assisted Benzimidazole Ring Formation Incorporating Phosphonic Acid Components

The introduction of phosphonic acid groups can be achieved either by building the benzimidazole ring with precursors already containing the phosphonate group or by subsequent functionalization. Catalysis plays a pivotal role in the cyclization step, offering advantages in terms of yield, purity, and reaction conditions.

A heterogeneous catalytic system using ferric chloride supported on nano silica (FeCl3/SiO2) has been developed for the synthesis of benzimidazoles. core.ac.uk This method typically involves the condensation of o-phenylenediamine (B120857) with various aromatic aldehydes. core.ac.ukkoreascience.kr The catalyst is noted for its high efficiency, simple work-up procedure, and reusability, making it an economically and environmentally favorable option. core.ac.uk

The structural properties of the catalyst have been characterized by TEM, SEM, and EDX, revealing an average crystalline size of 30–50 nm for the iron(III) supported on nano silica. core.ac.uk The reaction is often carried out under solvent-free thermal conditions, which offers advantages such as short reaction times and high yields. koreascience.kr This catalytic system has also been successfully used for the synthesis of 2-substituted benzimidazoles from 1,2-diamino benzene (B151609) and β-ketoesters or amides, proceeding through a Csp2-Csp3 bond cleavage. researchgate.net While this catalyst is effective for general benzimidazole synthesis, specific examples detailing its use with phosphonate diester-containing reactants are not extensively documented in the reviewed literature.

Table 1: Synthesis of 2-Aryl Benzimidazoles using FeCl3/SiO2 Catalyst This table is interactive. You can sort and filter the data.

Aldehyde Reactant Temperature (°C) Time (min) Yield (%) Reference
Benzaldehyde 75 15 98 core.ac.uk
4-Chlorobenzaldehyde 75 10 96 core.ac.uk
4-Nitrobenzaldehyde 75 10 94 core.ac.uk
4-Methylbenzaldehyde 75 20 97 core.ac.uk

Orthophosphoric acid (H₃PO₄) serves as an effective, eco-friendly, and mild homogeneous catalyst for the synthesis of 1,2-disubstituted benzimidazole derivatives. nih.govnih.gov This method involves the condensation reaction of o-phenylenediamine with aromatic aldehydes in a solvent such as methanol (B129727) under thermal conditions. nih.govresearchgate.net The protocol is praised for its green credentials, short reaction times (typically 13–30 minutes), and excellent yields, which range from moderate to as high as 89%. nih.govnih.gov The simple workup procedure and lack of need for specialized equipment further enhance its practicality. nih.gov Another application involves the condensation of o-phenylenediamine with 4-aminobenzoic acid in orthophosphoric acid at an elevated temperature of 200°C, yielding 4-(1H-benzimidazol-2-yl)benzenamine. semanticscholar.org

Table 2: Synthesis of 1,2-Disubstituted Benzimidazoles Catalyzed by Phosphoric Acid This table is interactive. You can sort and filter the data.

Aldehyde Reactant Time (min) Yield (%) Reference
4-Nitrobenzaldehyde 13 88 nih.gov
3-Nitrobenzaldehyde 15 89 nih.gov
4-Chlorobenzaldehyde 18 85 nih.gov
4-Methylbenzaldehyde 25 81 nih.gov
4-Methoxybenzaldehyde 27 79 nih.gov

Fluorinated phosphoric acids have emerged as highly efficient catalysts for the synthesis of benzimidazoles, benzoxazoles, and benzothiazoles. tandfonline.comresearchgate.net The introduction of electron-withdrawing fluorine atoms into the phosphoric acid molecule enhances its acidic properties, stability, and reduces its nucleophilicity. tandfonline.com This increased acidity allows the catalyst to be highly effective even at room temperature. tandfonline.com A typical procedure involves the cyclization of 1,2-phenylenediamine with various aldehydes in ethanol, using a low catalyst loading of 5 mol%. researchgate.nettandfonline.com This methodology is distinguished by its short reaction times, simple work-up, and high yields of the desired products. researchgate.net For instance, the reaction between benzaldehyde and o-phenylenediamine at room temperature can achieve a 93% yield in just 2.2 hours. tandfonline.com

Chiral phosphoric acids (CPAs) are powerful organocatalysts for asymmetric synthesis, enabling the creation of enantiomerically enriched molecules. rhhz.net One notable application is in the asymmetric Mannich-type reaction of N-protected 2-(cyanomethyl)benzimidazoles with N-benzoyl imines. nih.gov In this reaction, the CPA acts as a chiral Brønsted acid catalyst, facilitating the formation of products with vicinal trisubstituted carbon stereogenic centers in a highly diastereo- and enantioselective manner. nih.gov The high degree of stereocontrol is achieved through a kinetically controlled process. nih.gov CPAs have also been utilized in other asymmetric transformations to produce chiral benzimidazoles, such as the enantioselective phospha-Michael-type addition of diarylphosphine oxides to alkenyl benzimidazoles and the atroposelective construction of axially chiral N-arylbenzimidazoles. acs.orgrsc.org

A mixture of phosphoric acid and polyphosphoric acid (PPA) can be used as a catalytic system for the synthesis of specific benzimidazole derivatives. google.com This mixed-acid catalysis has been employed in the preparation of 2-aminoalkylbenzimidazoles from substituted o-phenylenediamine and α-amino acids. google.com In this process, the carboxyl group of the amino acid first reacts with one amino group of the o-phenylenediamine to form an amide intermediate. Subsequently, the second amino group of the diamine reacts with the amide's carbonyl group to form the imidazole ring. google.com PPA by itself is a well-known and widely used reagent in benzimidazole synthesis, acting as both a catalyst and a dehydrating agent, typically requiring elevated temperatures to drive the condensation of o-phenylenediamines with carboxylic acids. acgpubs.orgresearchgate.net The use of a mixed-acid system can modulate the reaction conditions and selectivity for specific substrates. google.com

Prodrug Strategies for Enhanced Chemical Delivery of Phosphonic Acid-Containing Benzimidazoles

Phosphonic acids are characterized by a polar, doubly acidic –P(O)(OH)₂ group. frontiersin.org This polarity often leads to poor cell membrane permeability and limited oral bioavailability, which can hinder the therapeutic potential of phosphonic acid-containing drugs. nih.gov To overcome these limitations, prodrug strategies are employed to mask the charged phosphonate group, thereby increasing lipophilicity and facilitating passage across biological membranes. nih.gov Once inside the cell, the masking groups are cleaved by endogenous enzymes to release the active phosphonic acid.

Common prodrug approaches applicable to phosphonic acid-containing benzimidazoles include:

Acyloxyalkyl Esters: This is a widely used strategy where the phosphonate is protected by groups like pivaloyloxymethyl (POM) or isopropoxycarbonyloxymethyl (POC). frontiersin.orgnih.gov These prodrugs are cleaved by cellular esterases to form a hydroxymethyl intermediate, which then spontaneously eliminates formaldehyde to unmask the phosphonic acid. nih.gov

Asymmetrical Diesters: In this approach, the two hydroxyl groups of the phosphonic acid are masked with different ester substituents. nih.gov This introduces a chiral center at the phosphorus atom. A notable example is the "SATE" (S-acyl-2-thioethyl) prodrug, where an initial esterase-mediated cleavage of a carboxyester triggers a cyclization that releases the active drug. nih.gov

Mixed Amidate/Esters: These prodrugs involve masking one acidic proton with an ester and the other with an amino acid, creating a phosphonamidate linkage. nih.gov This strategy also creates a stereogenic center at the phosphorus atom. These prodrugs are designed to be cleaved by enzymes like phosphoramidases to release the parent drug. nih.gov

These strategies aim to convert the polar phosphonic acid into a neutral, more lipid-soluble molecule that can be efficiently delivered to its site of action. nih.gov

Synthetic Routes via Direct Alkylation of Phosphonic Acids

The direct N-alkylation of a phosphonic acid with a benzimidazole moiety to form (1H-Benzo[d]imidazol-1-yl)phosphonic acid represents a synthetic challenge. Generally, the formation of a P-N bond to create N-heterocyclic phosphonic acids involves the reaction of a heterocyclic amine with a suitable phosphonylating agent.

While direct alkylation of phosphonic acids is not a commonly reported method for the synthesis of N-heterocyclic phosphonic acids, analogous reactions for the formation of α-aminophosphonates, such as the Pudovik and Kabachnik-Fields reactions, are well-established. These reactions, however, result in a different structural motif where the phosphonate group is attached to a carbon atom adjacent to the nitrogen.

A plausible, albeit not directly documented, approach for the synthesis of the target compound could involve the reaction of a benzimidazole salt with a haloalkylphosphonic acid derivative. This would be followed by deprotection to yield the final phosphonic acid. The reactivity of the benzimidazole nitrogen and the choice of an appropriate phosphonic acid synthon would be critical for the success of such a reaction.

Table 1: Potential Reactants for Analogous N-Phosphonylation Reactions

Heterocyclic AminePhosphonylating AgentResulting Product Type
ImidazoleDiethyl phosphite (in Pudovik reaction)α-(Imidazolyl)phosphonate
PyrazoleDialkyl phosphite and aldehyde (in Kabachnik-Fields reaction)α-(Amino)-N-pyrazolyl-methylphosphonate
Benzimidazole(Hypothetical) Chloromethylphosphonic acid(1H-Benzo[d]imidazol-1-yl)methylphosphonic acid (Isomer of target)

Dichloridate Coupling Methods for Phosphonate Prodrug Preparation

Phosphonate prodrugs are frequently synthesized to improve the bioavailability of the parent phosphonic acid by masking its anionic charge. The use of a phosphonic acid dichloridate (RP(O)Cl₂) as a reactive intermediate allows for the sequential or simultaneous introduction of two different promoieties, leading to the formation of phosphonate diester or phosphonamidate prodrugs.

For the preparation of phosphonate prodrugs of this compound, a hypothetical dichloridate coupling method would first involve the conversion of the phosphonic acid to its corresponding dichloridate. This could be achieved using reagents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). The resulting (1H-Benzo[d]imidazol-1-yl)phosphonic dichloride would then be a highly reactive intermediate.

This intermediate could subsequently be reacted with a variety of nucleophiles to form the desired prodrugs. For instance, reaction with alcohols would yield phosphonate diesters, while reaction with amines or amino acid esters would produce phosphonamidates. The choice of the nucleophile would determine the nature of the promoiety and its expected cleavage mechanism in vivo.

Table 2: Hypothetical Dichloridate Coupling Reactions for Prodrug Synthesis

Phosphonic Dichloride IntermediateNucleophileResulting Prodrug Type
(1H-Benzo[d]imidazol-1-yl)phosphonic dichlorideEthanolDiethyl (1H-benzo[d]imidazol-1-yl)phosphonate
(1H-Benzo[d]imidazol-1-yl)phosphonic dichloridePhenolDiphenyl (1H-benzo[d]imidazol-1-yl)phosphonate
(1H-Benzo[d]imidazol-1-yl)phosphonic dichlorideL-Alanine ethyl esterPhosphonamidate prodrug

Advanced Characterization Techniques for Benzimidazole Phosphonic Acid Structures

Spectroscopic Analysis for Comprehensive Structural Elucidation

Spectroscopic techniques are indispensable for a deep understanding of the molecular architecture of (1H-Benzo[d]imidazol-1-yl)phosphonic acid. Each method offers unique information, and together they provide a complete picture of its structure and properties.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy for Functional Group Identification

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. For compounds containing phosphonic acid groups, the P-O stretching vibrations are particularly significant and typically appear in the 900–1200 cm⁻¹ region of the infrared spectrum. nih.govcapes.gov.br

The analysis of phosphonic acids, such as this compound, often involves studying the molecule's behavior at different pH levels. Changes in pH can lead to the protonation or deprotonation of the phosphonic acid group, which is reflected in the FTIR spectrum. nih.gov Specifically, the vibrational band corresponding to P-OH is observed around 925 cm⁻¹, while the band for the deprotonated phosphonate (B1237965) group (PO₃²⁻) appears near 970 cm⁻¹. nih.gov

When phosphonic acids interact with surfaces, such as metal oxides, FTIR can reveal the nature of the adsorption. For instance, the adsorption of phosphonic acids onto boehmite (γ-AlOOH) has been shown to occur through the formation of inner-sphere surface complexes. researchgate.netnih.gov This is indicated by shifts in the P-O vibrational bands, suggesting a direct coordination of the phosphonate group to the aluminum centers on the boehmite surface. researchgate.net

Key vibrational bands for related benzimidazole (B57391) and phosphonate-containing compounds are summarized in the table below. These values provide a reference for identifying the characteristic functional groups in this compound.

Functional GroupVibrational Frequency (cm⁻¹)Reference
P-O-H Stretch~925 nih.gov
P-O Stretch (in PO₃²⁻)~970 nih.gov
P-O Stretching Region900 - 1200 capes.gov.br
P=O Stretch~1203 researchgate.net
P-O-C Stretch1050 - 990 researchgate.net
C=N Stretch (Benzimidazole)1591 mdpi.com
N-H Stretch (Benzimidazole)3320 - 3411 mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Proton and Carbon Environments and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. Two-dimensional (2D) NMR experiments further reveal the connectivity between these atoms.

In the ¹H NMR spectrum of benzimidazole derivatives, the proton of the N-H group typically appears as a singlet in the range of δ 12.5-13.3 ppm. mdpi.com The aromatic protons of the benzimidazole ring system generally resonate between δ 7.1 and δ 8.1 ppm. mdpi.comniscpr.res.in

The ¹³C NMR spectrum provides complementary information. For benzimidazole-containing structures, the carbon atom of the C=N group within the imidazole (B134444) ring is typically observed around δ 149-163 ppm. mdpi.com The carbon atoms of the benzene (B151609) ring of the benzimidazole moiety show signals in the aromatic region of the spectrum.

For derivatives containing a phosphonate group, ³¹P NMR spectroscopy is also employed. While specific data for this compound is not detailed in the provided search results, related compounds show characteristic signals for the phosphorus atom.

The following table summarizes typical chemical shifts for protons and carbons in benzimidazole-related structures, which are critical for the structural confirmation of this compound.

NucleusFunctional Group/PositionChemical Shift (δ, ppm)Reference
¹HN-H (Benzimidazole)12.5 - 13.3 mdpi.com
¹HAromatic-H (Benzimidazole)7.1 - 8.1 mdpi.comniscpr.res.in
¹³CC=N (Benzimidazole)149 - 163 mdpi.com
¹³CAromatic-C (Benzimidazole)109 - 144 mdpi.comniscpr.res.in

Mass Spectrometry (MS and Electrospray Ionization Mass Spectrometry, ESI-MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for polar molecules like this compound, as it often allows for the observation of the intact molecular ion.

In ESI-MS, the sample is dissolved in a suitable solvent and sprayed through a high-voltage needle, creating charged droplets. As the solvent evaporates, charged molecular ions are released and can be analyzed by the mass spectrometer. For this compound, one would expect to observe the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.

While specific fragmentation data for this compound is not available in the provided search results, the fragmentation patterns of related benzimidazole and phosphonate compounds can provide clues. Common fragmentation pathways may include the loss of the phosphonic acid group or cleavage of the bond between the benzimidazole ring and the phosphonic acid moiety. For instance, in a study of an imidazole-containing compound, the [M+1]⁺ ion was observed at m/z 334.2, confirming its molecular weight. researchgate.net

The accurate mass measurement provided by high-resolution mass spectrometry can be used to determine the elemental composition of the molecule, further confirming its identity.

Compound/IonTechniqueObserved m/zSignificanceReference
(2E)-2-[3-(1H-imidazol-1-yl)-1-phenyl-propylidene]-N-phenylhydrazinecarboxamideESI-MS334.2 [M+1]⁺Molecular Weight Confirmation researchgate.net

This table reflects data for a related imidazole compound due to the absence of specific ESI-MS data for this compound in the search results.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Acid-Base Titration Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. This technique is particularly useful for studying conjugated systems, such as the benzimidazole ring in this compound.

The UV-Vis spectrum of benzimidazole derivatives typically shows absorption bands corresponding to π → π* transitions within the aromatic system. For example, a related N-substituted benzimidazole derivative exhibited a HOMO-LUMO transition at 238 nm. niscpr.res.in The position and intensity of these absorption bands can be influenced by the solvent and the pH of the solution.

UV-Vis spectroscopy is also a valuable tool for determining the pKa values of a compound through acid-base titration studies. By monitoring the changes in the absorption spectrum as a function of pH, the equilibrium between the protonated and deprotonated forms of the molecule can be followed. This is particularly relevant for this compound, which has both acidic (phosphonic acid) and potentially basic (imidazole ring) sites.

The following table presents UV-Vis absorption data for a related benzimidazole compound, illustrating the type of electronic transitions that can be observed.

CompoundSolventλmax (nm)TransitionReference
N-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2-(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amineChloroform238 (calculated), 270 (experimental)HOMO-LUMO niscpr.res.in

Fluorescence Spectroscopy for Photophysical Properties and Sensing Response

Fluorescence spectroscopy is a highly sensitive technique that investigates the photophysical properties of a molecule by measuring the light it emits after being excited by light of a shorter wavelength. This method can provide insights into the electronic structure, conformation, and environment of a fluorescent molecule.

While not all benzimidazole derivatives are strongly fluorescent, many exhibit interesting emissive properties that can be harnessed for various applications, including chemical sensing. The fluorescence intensity and emission wavelength of a benzimidazole-based compound can be sensitive to its environment, such as solvent polarity, pH, and the presence of metal ions or other analytes.

For this compound, changes in the fluorescence spectrum upon addition of a target analyte could indicate a binding event, forming the basis of a fluorescent sensor. The phosphonic acid group can act as a binding site for metal ions, and this interaction could modulate the fluorescence of the benzimidazole fluorophore.

Although specific fluorescence data for this compound were not found, the general principles suggest that its photophysical properties could be explored for sensing applications.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. This method is used to determine the thermal stability of a material and to study its decomposition behavior.

For this compound, a TGA experiment would involve heating the sample in a controlled atmosphere (e.g., nitrogen or air) and recording the weight loss at different temperatures. The resulting TGA curve would show distinct steps corresponding to the loss of volatile components, such as adsorbed water or solvent, followed by the decomposition of the molecule itself.

The decomposition temperature, determined from the TGA curve, provides a measure of the thermal stability of the compound. For phosphonic acid-containing materials, the thermal treatment can lead to the loss of P-OH groups and an increase in the number of P-O groups coordinated to other species in a composite material. This suggests that the phosphonic acid moiety plays a significant role in the thermal behavior of the molecule.

While a specific TGA curve for this compound is not available in the provided search results, the general methodology of TGA would be crucial in assessing its suitability for applications where thermal stability is a key requirement.

Powder X-ray Diffraction (PXRD) for Crystalline Structure Determination

Powder X-ray Diffraction (PXRD) is a fundamental, non-destructive analytical technique used to determine the crystalline structure of materials. rsc.org In the context of this compound, PXRD is instrumental in confirming the presence of a crystalline solid, identifying its crystal phase, and providing data for the determination of its unit cell dimensions. nih.gov

The principle of PXRD involves directing a beam of X-rays onto a powdered sample of the compound. The crystalline domains within the powder diffract the X-rays at specific angles, which are dictated by the arrangement of atoms in the crystal lattice, as described by Bragg's Law. The resulting diffraction pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), serves as a unique fingerprint for the crystalline solid.

While specific PXRD data for this compound is not extensively reported in publicly available literature, the analysis of related benzimidazole derivatives and phosphonate compounds provides a strong precedent for its application. mdpi.comekb.egresearchgate.net For instance, the crystal structures of various benzimidazole-containing compounds have been successfully elucidated using single-crystal and powder X-ray diffraction techniques. researchgate.netmdpi.com These studies reveal intricate details about bond lengths, angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding the material's properties. researchgate.net

The expected PXRD pattern for this compound would exhibit a series of sharp peaks, indicative of a well-ordered crystalline structure. The positions and relative intensities of these peaks could be used to:

Confirm the synthesis of the desired crystalline phase.

Assess the purity of the sample, as amorphous content or crystalline impurities would alter the pattern. nih.gov

Solve the crystal structure ab initio or by comparison with calculated patterns from theoretical models. nih.gov

The table below illustrates a hypothetical representation of PXRD data for a crystalline benzimidazole derivative, showcasing the type of information that would be obtained for this compound.

2θ (degrees)d-spacing (Å)Relative Intensity (%)
10.28.6785
15.55.7145
20.84.27100
25.13.5460
30.72.9170

This table is illustrative and does not represent actual data for this compound.

The analysis of such data would allow for the determination of the crystal system, space group, and precise atomic coordinates within the unit cell, providing a complete three-dimensional picture of the molecule's arrangement in the solid state.

Potentiometric pH Titrations for Determination of Acid Dissociation Constants (pKa)

Potentiometric pH titration is a highly accurate and widely used method for determining the acid dissociation constants (pKa) of a substance in solution. nih.govresearchgate.net For this compound, which possesses both an acidic phosphonic acid group and a basic benzimidazole moiety, this technique is essential for quantifying its acid-base properties. These pKa values are critical for understanding the compound's behavior in different pH environments, which influences its solubility, reactivity, and biological interactions. researchgate.net

The experimental setup involves the gradual addition of a standardized titrant (an acid or a base) to a solution of the sample while monitoring the pH using a calibrated electrode. researchgate.net A titration curve is generated by plotting the measured pH as a function of the volume of titrant added. The pKa values can then be determined from the inflection points or the half-equivalence points on this curve.

This compound is expected to have multiple pKa values corresponding to the stepwise deprotonation of the phosphonic acid group and the protonation/deprotonation of the benzimidazole ring. The phosphonic acid group (-PO(OH)₂) is a diprotic acid, characterized by two distinct pKa values, pKa₁ and pKa₂. The benzimidazole ring contains a nitrogen atom that can be protonated, giving it a pKa value in the acidic range. mdpi.comresearchgate.net

While direct experimental pKa values for this compound are not readily found in the literature, data from analogous compounds can provide valuable estimates. For instance, phenylphosphonic acid has reported pKa₁ and pKa₂ values of approximately 1.42 and 6.92, respectively. researchgate.net The pKa of a protonated benzimidazole is typically around 5.4-5.8. mdpi.com The substitution pattern on the benzimidazole and the presence of the phosphonic acid group will influence these values. Heterocyclic phosphonic acids generally exhibit pK₁ values that are 2 to 3 log units lower than their carboxylic acid counterparts, indicating stronger acidity. nih.govnih.gov

The expected pKa values for this compound are summarized in the conceptual table below, based on values for similar structures.

Functional GroupDissociation EquilibriumEstimated pKa
Phosphonic Acid (1st proton)R-PO(OH)₂ ⇌ R-PO₂(OH)⁻ + H⁺~1-2
Benzimidazole (protonated)R-BH⁺ ⇌ R-B + H⁺~5-6
Phosphonic Acid (2nd proton)R-PO₂(OH)⁻ ⇌ R-PO₃²⁻ + H⁺~6-7

This table presents estimated values based on structurally related compounds and is for illustrative purposes.

The precise determination of these pKa values through potentiometric titration would provide a detailed understanding of the charge state of this compound at any given pH, which is fundamental for its application in various scientific and technological fields.

Computational and Theoretical Investigations of 1h Benzo D Imidazol 1 Yl Phosphonic Acid Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a staple in chemical research for predicting molecular properties and reaction dynamics with a favorable balance of accuracy and computational cost.

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms and the prediction of the most favorable synthetic pathways. While specific DFT studies on the synthesis of (1H-Benzo[d]imidazol-1-yl)phosphonic acid are not extensively detailed in the provided literature, the general approach can be understood from studies on related benzimidazole (B57391) derivatives.

For instance, in the synthesis of various heterocyclic compounds, DFT can be used to model the transition states and intermediates. mdpi.com A possible mechanism for the formation of benzimidazole derivatives catalyzed by nano-ZnO involves the activation of an aldehyde by the catalyst, followed by nucleophilic attack and intramolecular cyclization. mdpi.com DFT calculations could be employed to determine the activation energies for each step, thus validating the proposed mechanism. Similarly, the synthesis of biheterocyclic derivatives of phosphonic glycine (B1666218) analogues via "Click Chemistry" involves a 1,3-dipolar cycloaddition reaction. researchgate.netej-chem.org Computational studies can predict the regioselectivity of such reactions and explain the observed product distributions. researchgate.netej-chem.org For the synthesis of this compound, DFT could be used to investigate the reaction between a benzimidazole precursor and a phosphorus-containing reagent, identifying the key transition states and intermediates, and optimizing reaction conditions for higher yields.

Before any properties can be accurately predicted, the most stable three-dimensional structure of the molecule must be determined. DFT is widely used for geometry optimization, which involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. For complex molecules, which may have multiple stable conformations, a conformational analysis is necessary.

In studies of benzimidazole derivatives, geometry optimization is a standard preliminary step. nih.govniscpr.res.inresearchgate.net For example, the optimized molecular structure of certain N-((1H-benzo[d]imidazol-1-yl)methyl) derivatives has been calculated using the B3LYP functional with a 6-31G(d,p) basis set. niscpr.res.in Such calculations provide detailed information on bond lengths, bond angles, and dihedral angles. In a study on 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one, DFT-GIAO calculations were used to elucidate the structure of two enantiomeric rotamers. mdpi.com For this compound, a similar approach would involve optimizing the geometry to find its most stable conformer, which is crucial for understanding its interactions with biological targets. The planarity of the benzimidazole ring system and the orientation of the phosphonic acid group relative to it would be key parameters determined in such a study. mdpi.com

Table 1: Representative Theoretical Bond Lengths and Angles for Benzimidazole Derivatives from DFT Studies. (Note: These are examples from related molecules, not the specific title compound).
ParameterTypical Calculated ValueReference
N1–C2 Bond Length (Å)~1.33-1.38 mdpi.com
N3–C2 Bond Length (Å)~1.33-1.38 mdpi.com
C=N Bond Angle (°)~106-110 mdpi.com
Dihedral Angle (Benzene/Imidazole) (°)<1 mdpi.com

The acidity constant, pKa, is a critical parameter that influences the solubility, lipophilicity, and biological activity of a compound. DFT methods can predict pKa values by calculating the Gibbs free energy change of the deprotonation reaction in solution. youtube.com This is often done using a thermodynamic cycle that involves calculating the energies of the acid and its conjugate base in both the gas phase and in solution, the latter often modeled using a polarizable continuum model (PCM). youtube.com

While direct pKa calculations for this compound are not found in the provided results, the methodology is well-established. For example, DFT-based models have been used to predict the pKa values of arsonic acid derivatives by correlating the pKa with calculated atomic charges on the conjugated base. chemrxiv.org The phosphonic acid group has two protons that can be lost, and the benzimidazole ring can also be protonated. DFT could be used to calculate the pKa values for each of these equilibria, providing a detailed picture of the species present at different pH values. This information is vital for understanding its behavior in physiological environments.

Time-dependent DFT (TD-DFT) is the most common method for studying the excited states of molecules and predicting their electronic absorption and emission spectra. nih.gov This analysis can reveal information about the nature of electronic transitions, such as whether they are localized on a specific part of the molecule or involve charge transfer between different moieties.

For benzimidazole derivatives, TD-DFT has been used to simulate UV-vis spectra. nih.gov The calculations can predict the wavelengths of maximum absorption (λmax) and the oscillator strengths of the transitions. In one study, the experimental UV-vis spectra of a benzotriazole (B28993) derivative presented two peaks, while TD-DFT calculations showed three peaks, indicating an approximate agreement. nih.gov For this compound, TD-DFT could be used to understand its photophysical properties, which could be relevant for applications in materials science or as fluorescent probes. The analysis of the frontier molecular orbitals (HOMO and LUMO) is also a key part of these studies, as the energy gap between them relates to the chemical reactivity and the electronic transitions of the molecule. researchgate.net

Hydrogen bonds play a crucial role in determining the conformation of molecules and their interactions with other molecules. DFT can be used to identify and characterize hydrogen bonds through several methods, including Quantum Theory of Atoms in Molecules (QTAIM), Natural Bond Orbital (NBO) analysis, and Non-Covalent Interaction (NCI) analysis. sciencepublishinggroup.comresearchgate.net

In benzimidazole systems, both intramolecular and intermolecular hydrogen bonds are possible. sciencepublishinggroup.comresearchgate.net For example, in (E)-1-(1H-benzo[d]imidazol-2-yl)-3-phenylprop-2-en-1-one, QTAIM analysis proved the presence of intramolecular hydrogen bonds in the monomer and both intramolecular and intermolecular hydrogen bonds in the dimer. sciencepublishinggroup.comresearchgate.net For this compound, intramolecular hydrogen bonds could exist between the P-OH groups of the phosphonic acid and the nitrogen atom of the benzimidazole ring. NBO analysis can provide information about the strength of these interactions by calculating the stabilization energy associated with the delocalization of electrons from a lone pair orbital to an antibonding orbital. sciencepublishinggroup.comresearchgate.net Understanding these intramolecular interactions is key to accurately describing the molecule's preferred conformation and reactivity.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to predict how a small molecule (ligand), such as this compound, might bind to a protein target. The process involves sampling a large number of possible conformations of the ligand in the binding site of the protein and scoring them based on a function that estimates the binding affinity.

Numerous studies have employed molecular docking to investigate the potential biological targets of benzimidazole derivatives. elsevierpure.comasianpubs.orgnih.govresearchgate.net For example, derivatives have been docked into the active sites of enzymes like Plasmodium falciparum adenylosuccinate lyase and acetylcholinesterase to predict their binding modes and affinities. nih.govresearchgate.netresearchgate.net These studies often identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For this compound, molecular docking could be used to screen for potential protein targets or to design more potent inhibitors based on its predicted binding mode. The phosphonic acid group, being a good mimic of a phosphate (B84403) group, could potentially target ATP-binding sites in kinases or other enzymes. The results of docking studies are typically reported as a binding energy or score, with lower values indicating a more favorable interaction.

Table 2: Representative Molecular Docking Results for Benzimidazole Derivatives Against Various Targets. (Note: These are examples from related molecules, not the specific title compound).
Compound TypeProtein TargetPredicted Binding Energy (kcal/mol)Reference
Substituted benzo[d]imidazol-1-yl)methyl)benzimidamidesPlasmodium falciparum adenylosuccinate lyase-6.85 to -8.75 nih.govnih.gov
N-(1H-Benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamidesVascular endothelial growth factor receptor 2 (VEGFR-2)up to -10.28 elsevierpure.com
Biquinoline-imidazole-benzothiazole hybridsEpidermal Growth Factor Receptor (EGFR)IC50 of 0.14 ± 0.03 µM (experimental) asianpubs.orgresearchgate.net

Computational Modeling of Ligand-Receptor Binding Interactions with Biological Targets

Computational modeling, particularly molecular docking, is a cornerstone in modern drug discovery for predicting the binding affinity and interaction patterns of a ligand with a biological target. Although specific docking studies on this compound are not prevalent, research on other benzimidazole derivatives highlights the potential of this scaffold to interact with a range of protein targets. These studies are crucial for hypothesizing the possible biological activities of the title compound.

For instance, molecular docking studies on various substituted benzimidazole derivatives have revealed significant binding affinities towards enzymes that are key targets in cancer and microbial infections. nih.govijpsjournal.comtandfonline.com These derivatives have been shown to interact with targets such as protein kinases, DNA gyrase, and topoisomerase II. nih.govijpsjournal.comtandfonline.comaip.org The benzimidazole core often forms critical hydrogen bonds and hydrophobic interactions within the active sites of these proteins. The binding potential of benzimidazole derivatives has also been investigated for targets like phosphoinositide 3-kinases (PI3Ks) and the colchicine-binding site of tubulin, indicating a broad range of possible applications. nih.govnih.gov

In one study, N-mannich bases of benzimidazole derivatives were evaluated as potential anticonvulsants through docking against NMDA receptors. ijpsr.com Another computational analysis focused on the binding of benzamide-based derivatives to Abl wt and T315I mutant kinases, providing insights into the structural requirements for effective inhibition. dntb.gov.ua Furthermore, benzimidazole derivatives have been computationally screened as potential inhibitors of enzymes crucial for the survival of Mycobacterium tuberculosis, such as DprE1. nih.gov

The following table summarizes findings from molecular docking studies on various benzimidazole derivatives, offering a predictive glimpse into the types of interactions this compound might have with similar biological targets.

Benzimidazole Derivative Class Biological Target Key Findings from Computational Modeling
2-PhenylbenzimidazoleProtein Kinases (CDK4/CycD1, Aurora B)Showed strong inhibitory potential with a binding energy of -8.2 kcal/mol, suggesting a role in cancer therapy. nih.gov
Substituted BenzimidazolesDNA Gyrase and Human Topoisomerase IIDemonstrated significant binding affinities, with some derivatives surpassing the binding energies of standard drugs like ciprofloxacin (B1669076) and etoposide. ijpsjournal.com
N-mannich bases of benzimidazoleNMDA ReceptorsExhibited high minimal energy values, suggesting potential as anticonvulsant agents. ijpsr.com
Triazinane-benzimidazolesTopoisomerase II and DNA gyrase subunit bDocking studies supported antibacterial activity with high binding energy and inhibition constants. tandfonline.com
Substituted BenzimidazolesPhosphatidylinositol 3-kinases (PI3Kδ and PI3Kγ)Investigations revealed mechanisms for selective inhibition, which is advantageous for targeted tumor treatment. nih.gov
Benzimidazole-based anthelminticsTubulin (Colchicine-binding site)Flubendazole, a benzimidazole derivative, showed more efficient binding to tubulin than other tested drugs, indicating its potential as a repurposed anticancer agent. nih.gov

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction for Pharmacokinetic Profiling

The pharmacokinetic properties of a potential drug molecule are critical to its success. In silico ADMET prediction offers a preliminary assessment of a compound's likely behavior in the body. While specific ADMET data for this compound is not available, studies on various benzimidazole derivatives provide valuable insights into the general pharmacokinetic profile of this class of compounds.

Benzimidazole derivatives are generally characterized by multicompartment and complex pharmacokinetic models. ibmc.msk.ru Many undergo first-pass metabolism in the liver, leading to both active and inactive metabolites. ibmc.msk.ru The absolute bioavailability of benzimidazole derivatives upon oral administration can be quite variable, ranging from low to moderate (2% to 60%). ibmc.msk.ru

In silico analyses of different benzimidazole series have been conducted to predict their ADMET properties. nih.govmdpi.comnih.gov These studies often use tools like SwissADME and ProTOX II to evaluate parameters such as gastrointestinal absorption, blood-brain barrier penetration, and potential toxicity. nih.govmdpi.comnih.gov For example, a study on certain benzimidazole derivatives indicated a high probability of human intestinal absorption. nih.gov Another investigation predicted that some derivatives would bind to plasma proteins. mdpi.com Toxicity predictions, such as the Ames test for mutagenicity, have also been performed, with some benzimidazole derivatives showing a probability of a positive test, which could be relevant for applications like anticancer therapies. mdpi.com

The table below presents a summary of predicted ADMET properties for various classes of benzimidazole derivatives, which can be cautiously extrapolated to estimate the profile of this compound.

ADMET Parameter General Findings for Benzimidazole Derivatives Supporting Insights
Absorption Generally predicted to have good to high human intestinal absorption. nih.govresearchgate.netMany derivatives adhere to Lipinski's Rule of Five, suggesting good oral bioavailability. ijpsjournal.comresearchgate.net
Distribution Variable, with some derivatives predicted to bind to plasma proteins. mdpi.com Blood-brain barrier crossing is also a possibility for some compounds. nih.govThe physicochemical properties of the specific substituents on the benzimidazole core heavily influence distribution.
Metabolism Subject to first-pass metabolism in the liver, often involving oxidation and conjugation. ibmc.msk.ruThe benzimidazole ring can be metabolized at various positions.
Excretion Metabolites are typically excreted through renal and biliary pathways.The route and rate of excretion depend on the properties of the metabolites.
Toxicity Predictions vary. Some derivatives are predicted to have low toxicity, while others may show potential for mutagenicity (Ames test). ijpsjournal.commdpi.comIn silico toxicity predictions are a valuable first screen but require experimental validation.

Molecular Dynamics (MD) Simulations for Proton Transport Mechanisms

Molecular dynamics simulations are powerful computational tools for investigating the dynamic behavior of molecules and understanding complex processes at an atomic level. In the context of this compound, MD simulations are particularly relevant for elucidating potential proton transport mechanisms, a key feature for applications in materials science, such as in proton exchange membranes for fuel cells.

The structure of this compound, which combines a proton-donating phosphonic acid group with a proton-accepting benzimidazole moiety, suggests its potential to facilitate proton transport. MD simulations of systems containing similar components, such as phosphoric acid/imidazole (B134444) mixtures and poly(vinylphosphonic acid), provide significant insights into these mechanisms. nih.govijpsjournal.com

These simulations have shown that proton transport can occur through both vehicular and Grotthuss-type mechanisms. ijpsr.comnih.gov In the vehicular mechanism, protons are transported as part of a diffusing molecule, such as a hydronium ion. In the Grotthuss mechanism, protons "hop" along a hydrogen-bonded network.

First-principles MD simulations of a phosphoric acid and imidazole system revealed that imidazole has a strong proton affinity, forming stable imidazolium-dihydrogenphosphate complexes. ijpsjournal.com This interaction can reduce the density of mobile protons, which in turn affects the energetics of proton transfer and the structure of the hydrogen bond network. ijpsjournal.com Studies on poly(vinylphosphonic acid) have also used MD simulations to characterize the charge transport functionality of the acid groups. nih.gov The amphoteric nature of imidazole, allowing it to act as both a proton donor and acceptor, is a critical factor in facilitating proton transport. ijpsr.comnih.gov

The table below summarizes key findings from MD simulations of related systems, which are instrumental in understanding the potential proton transport properties of this compound.

System Simulated Key Findings from MD Simulations Implication for this compound
Phosphoric acid/imidazole (2:1)Imidazole's high proton affinity leads to the formation of stable imidazolium (B1220033)–dihydrogenphosphate complexes, which can impact the overall proton conductivity. ijpsjournal.comThe benzimidazole part of the molecule is expected to be readily protonated by the phosphonic acid group, influencing the local proton environment.
Poly(vinylphosphonic acid) (PVPA)Elucidated the microscopic mechanism of long-range proton conduction, involving both Grotthuss and vehicular transport mechanisms. nih.govThe phosphonic acid group is a key functional moiety for initiating proton transport.
Excess proton in liquid imidazoleProton transport is dominated by structural diffusion, with a diffusion constant significantly higher than the self-diffusion of imidazole molecules. nih.govThe benzimidazole core can be part of an efficient proton-conducting pathway.
Imidazole in methanol (B129727)Imidazole acts as a mediator in proton transport pathways, functioning as both a proton acceptor and donor. ijpsr.comnih.govThe amphoteric nature of the benzimidazole ring is crucial for facilitating proton hopping.

Coordination Chemistry of Benzimidazole Phosphonic Acid Ligands

Chelation Behavior with Transition Metal Ions

The interaction of benzimidazole-phosphonic acid ligands with transition metal ions is a subject of detailed study, revealing insights into the coordination preferences and the formation of stable complexes. The presence of both a nitrogen-containing heterocyclic system and an oxygen-rich phosphonate (B1237965) group allows for diverse binding behaviors.

Research into the coordination of benzimidazole-phosphonic acid derivatives with divalent transition metal ions has elucidated the stability of the resulting complexes. Specifically, studies on (1H-benzimidazol-2-yl-methyl)phosphonate, a closely related isomer, have provided valuable data on the binding affinities with several of these ions in aqueous solutions. Potentiometric pH titrations have been employed to determine the stability constants for the 1:1 complexes. nih.gov

The stability of these metal complexes varies, with Cu(II) typically forming the most stable complexes, a trend consistent with the Irving-Williams series. The stability constants (log K) for the M(Bimp) complexes, where Bimp²⁻ represents the (1H-benzimidazol-2-yl-methyl)phosphonate dianion, underscore this trend. nih.gov While specific studies on (1H-Benzo[d]imidazol-1-yl)phosphonic acid are less common, the data from its isomer provides a strong model for its expected behavior. The coordination with Ni(II) and Fe(II) is less documented in readily available literature, but similar coordination behavior is anticipated. Other studies on various benzimidazole (B57391) derivatives confirm the formation of stable complexes with these transition metals. nih.govsemanticscholar.orgnih.govresearchgate.net

Table 1: Stability Constants for M(Bimp) Complexes

Metal Ion log K (M(Bimp))
Cu(II) 8.84
Co(II) 4.90
Zn(II) 5.23
Mn(II) 3.99
Ba(II) 2.5
Ca(II) 2.67
Mg(II) 2.87

Data sourced from Sigel, H. et al. (2004). nih.gov

The versatility of benzimidazole-phosphonic acid ligands is evident in their ability to adopt different coordination modes. These ligands can act as monodentate donors, typically through the benzimidazole nitrogen or a phosphonate oxygen, or as bidentate chelating agents, involving both moieties. nih.gov

In the case of protonated complexes, M(H;Bimp)⁺, the primary binding site is generally the N3 atom of the benzimidazole ring, with the proton residing on the phosphonate group. nih.gov In this arrangement, the phosphonate group can still participate in outersphere interactions, leading to a significant degree of chelate formation, often exceeding 60%. nih.gov

For the fully deprotonated M(Bimp) complexes, the primary coordination site shifts to the phosphonate group. nih.gov The benzimidazole nitrogen can then coordinate to the metal ion, completing a chelate ring. The extent of this chelation varies depending on the metal ion, being almost complete for Cu(II) but significantly lower for ions like Ba(II). nih.gov This demonstrates the ligand's flexibility in adapting its coordination mode to the electronic properties and size of the metal ion.

Studies on various benzimidazole derivatives with transition metals frequently report the formation of complexes with a 1:1 or 1:2 metal-to-ligand stoichiometry. researchgate.net For instance, the synthesis of copper complexes with 1H-benzimidazole-2-yl hydrazones resulted in 1:1 complexes where the copper ion is coordinated by a nitrogen from the benzimidazole ring, a nitrogen from the azomethine group, an oxygen from an ortho-OH group, and a chlorine atom. nih.gov Similarly, other transition metal complexes with related ligands have shown octahedral or tetrahedral geometries depending on the metal and reaction conditions. semanticscholar.org

In the case of (1H-benzimidazol-2-yl-methyl)phosphonate, potentiometric studies have focused on the formation of 1:1 complexes in solution. nih.gov The geometry of these complexes is influenced by the coordination mode. A bidentate coordination would lead to a more constrained, often distorted, geometry around the metal center compared to a monodentate interaction. For example, Cu(II) complexes with related ligands have been found to exhibit square-planar or distorted octahedral geometries.

Complexation with Alkaline-Earth Metal Ions (e.g., Calcium(II), Magnesium(II))

The interaction of benzimidazole-phosphonic acid ligands with alkaline-earth metal ions such as Ca(II) and Mg(II) has also been investigated. These ions, which are classified as hard acids, generally show a preference for oxygen donor atoms, making the phosphonate group the primary binding site.

Potentiometric studies with (1H-benzimidazol-2-yl-methyl)phosphonate have determined the stability constants for its complexes with Mg(II), Ca(II), and Ba(II). nih.gov The stabilities of these complexes are notably lower than those of the transition metal complexes, which is expected given the lower charge density and less favorable covalent bonding character of alkaline-earth ions. nih.gov The formation of chelates with these ions is also observed, with a significant portion of the complexes existing in a closed-ring form, likely stabilized by electrostatic and outersphere interactions. nih.gov While specific structural data for solid-state complexes of this compound with alkaline-earth metals are scarce, related systems with benzimidazole carboxylates have shown the formation of both monomeric and polymeric structures. researchgate.net

Self-Assembly into Supramolecular Architectures

A fascinating aspect of the coordination chemistry of benzimidazole-phosphonic acid ligands is their ability to act as building blocks for the self-assembly of complex supramolecular architectures. researchgate.net This process is driven by the directional nature of metal-ligand coordination bonds, leading to the spontaneous formation of well-defined, higher-order structures.

A significant area of research has been the design of ditopic benzimidazole-based ligands featuring phosphonic acid coordinating units for the self-assembly of luminescent lanthanide helicates. nih.govacs.orgacs.orgepfl.ch These ditopic ligands are designed with two separate binding pockets, each capable of coordinating a metal ion.

When these hexadentate ditopic ligands are mixed with lanthanide ions under stoichiometric conditions, they self-assemble into triple-stranded, homobimetallic helicates. nih.govacs.orgacs.orgepfl.ch These helical structures are thermodynamically stable, with high stability constants (log β₂₃ ≈ 21–24 for Eu(III) complexes). nih.govacs.orgepfl.ch The benzimidazole moiety in these ligands acts as an "antenna," absorbing light and transferring the energy to the coordinated lanthanide ion, which then emits light at its characteristic wavelength. nih.govacs.orgacs.orgepfl.ch This sensitization of the metal-centered luminescence is particularly effective for europium and terbium complexes, with quantum yields as high as 25% being achieved in aqueous solution for Eu(III) helicates. nih.govacs.orgacs.orgepfl.ch The introduction of poly(oxyethylene) pendants on the benzimidazole backbone can further enhance the water solubility of these luminescent helicates. nih.govacs.orgacs.orgepfl.ch

Advanced Materials Science Applications of Benzimidazole Phosphonic Acid Derivatives

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules, known as linkers. The incorporation of ligands derived from (1H-Benzo[d]imidazol-1-yl)phosphonic acid into these frameworks imparts a unique combination of properties, leveraging the characteristics of both the benzimidazole (B57391) and phosphonic acid moieties to create advanced functional materials.

The design of MOFs using benzimidazole-phosphonic acid ligands is a strategic process aimed at creating materials with specific topologies and chemical functionalities. The benzimidazole group can act as a coordinating site through its nitrogen atoms, while the phosphonate (B1237965) group offers a robust, negatively charged site for binding to metal centers. This dual functionality allows for the construction of stable, multidimensional networks.

The primary method for synthesizing these MOFs is through solvothermal or hydrothermal synthesis. This technique involves combining the metal salt and the benzimidazole-phosphonic acid linker in a solvent and heating the mixture in a sealed vessel, such as a Teflon-lined stainless steel autoclave. The elevated temperature and pressure facilitate the crystallization of the MOF structure. For instance, MOFs containing benzimidazole moieties have been successfully synthesized by reacting linkers like 5-(benzimidazole-1-yl)isophthalic acid with various metal nitrates (e.g., Cd(NO₃)₂, Zn(NO₃)₂) under solvothermal conditions, typically heating to around 130°C for several days. researchgate.net Similarly, linkers containing phosphine (B1218219) or phosphonate groups are incorporated into well-known MOF topologies like MIL-101 and MOF-5 using direct solvothermal synthesis. researchgate.net

The choice of metal ion, linker geometry, and reaction conditions (temperature, solvent, and pH) are critical variables that control the final structure, porosity, and properties of the resulting MOF. wpi.edu

Table 1: Representative Synthesis of Benzimidazole-Containing MOFs

MOF Name/Type Linker Metal Salt Synthesis Method Reference
TIBM-Cu 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) benzene (B151609) Copper Nitrate Solvothermal mdpi.comresearchgate.net
[Cd(bipa)]n 5-(benzimidazole-1-yl)isophthalic acid Cadmium Nitrate Solvothermal researchgate.netrsc.org
{[Zn₂(bipa)₂]·2C₂H₅OH}n 5-(benzimidazole-1-yl)isophthalic acid Zinc Nitrate Solvothermal researchgate.netrsc.org
P-MOFs (Diphenylphosphino)terephthalic acid Chromium/Aluminum Salts Solvothermal researchgate.net

The integration of phosphonic acid groups, or their corresponding phosphonate esters, is a key strategy for enhancing the functionality of MOFs. Compared to the more commonly used carboxylate linkers, phosphonates form stronger bonds with many metal ions, particularly high-valent metals like Zr(IV), which significantly improves the chemical and thermal stability of the framework. nih.govnih.gov

MOFs containing both benzimidazole and phosphonic acid groups are excellent candidates for proton-conducting materials, which are crucial for applications like proton exchange membrane fuel cells. Proton conduction in these materials typically occurs through two primary mechanisms: the Grotthuss mechanism and the Vehicle mechanism. sci-hub.se

Grotthuss Mechanism: This involves protons "hopping" along a hydrogen-bonded network. In a benzimidazole-phosphonate MOF, this network can be formed by the phosphonic acid groups, adsorbed water molecules, and the nitrogen atoms of the benzimidazole rings. The acidic protons from the P-OH groups and the basic nitrogen sites on the imidazole (B134444) rings can create efficient pathways for proton transport. sci-hub.senih.gov

Vehicle Mechanism: This mechanism involves the diffusion of proton carriers, such as hydronium ions (H₃O⁺), through the pores of the MOF. This process is facilitated by the presence of water molecules within the framework's channels. sci-hub.se

The combination of acidic phosphonic acid sites and basic benzimidazole moieties can create a high concentration of proton carriers and well-defined pathways. Studies on imidazole-functionalized MOFs have shown that chemically coordinating imidazole into the framework leads to higher and more stable proton conductivity compared to simply having imidazole molecules adsorbed in the pores. sci-hub.senih.gov This is because the coordinated groups are ordered and create more effective proton-conduction pathways. nih.gov The activation energy (Ea) of proton conduction can help distinguish the dominant mechanism, with values typically in the 0.1–0.4 eV range for the Grotthuss mechanism and 0.5–0.9 eV for the Vehicle mechanism. sci-hub.se

The tunable pore size and chemical functionality of MOFs make them promising materials for selective gas capture, particularly for separating carbon dioxide (CO₂) from flue gas streams. scitepress.orgrsc.org MOFs containing benzimidazole and phosphonate groups can be designed to have high selectivity for CO₂.

The nitrogen atoms in the benzimidazole rings act as Lewis basic sites that can interact favorably with the slightly acidic CO₂ molecule, enhancing adsorption affinity. mdpi.comresearchgate.net Furthermore, the presence of open metal sites in the MOF structure provides strong adsorption points for CO₂. mdpi.comresearchgate.net A notable example is TIBM-Cu, a MOF constructed from a 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene linker, which exhibits an excellent CO₂ adsorption capacity of 3.60 mmol/g at 1 bar and 298 K. mdpi.comresearchgate.net This high capacity is attributed to its open copper sites and the accessible nitrogen atoms of the imidazole groups. mdpi.com The incorporation of phosphonate groups can further enhance performance by providing additional interaction sites and increasing the stability of the framework under the conditions required for gas separation. The ability to functionalize MOFs allows for the creation of materials with a high density of active sites for CO₂ binding. researchgate.net

Table 2: CO₂ Adsorption Capacity of Selected Porous Materials

Material CO₂ Capacity (mmol/g) at ~1 bar, 298 K Key Feature Reference
TIBM-Cu 3.60 Open Cu sites, Benzimidazole N-sites mdpi.comresearchgate.net
TIBM-Al 2.1 Benzimidazole N-sites mdpi.comresearchgate.net
UiO-66-NH₂ 3.0 Amine functionalization mdpi.com
MOF-5 2.1 Standard benchmark MOF mdpi.com
ZIF-8 0.8 Imidazolate linker mdpi.comrsc.org

Benzimidazole derivatives are well-documented corrosion inhibitors for various metals and alloys. nih.gov They function by adsorbing onto the metal surface, forming a protective layer that isolates the metal from corrosive agents. This adsorption is facilitated by the presence of heteroatoms (nitrogen) in the benzimidazole ring. researchgate.net

MOFs incorporating benzimidazole-phosphonic acid ligands can be used to create highly effective corrosion protection coatings. The phosphonate groups can act as strong anchoring points, covalently bonding or strongly adsorbing to the metal surface or its native oxide layer. Simultaneously, the benzimidazole units within the MOF structure provide the corrosion-inhibiting functionality. This creates a robust, well-adhered film that offers a superior physical barrier and active chemical protection. Research has shown that metal-organic films constructed from benzimidazole and lanthanide ions like europium(III) can form effective protective layers on mild steel. researchgate.net The addition of phosphonate-based materials is known to contribute to the formation of insoluble inhibitive layers, further enhancing protection. researchgate.net

Creating hierarchical pores—a combination of micropores and mesopores—within a MOF can significantly enhance mass transport, which is beneficial for applications like catalysis and proton conduction. One strategy to create such pores in highly stable MOFs is through controlled etching.

While not yet specifically documented for benzimidazole-phosphonic acid MOFs, a general strategy involves using an acid to selectively remove a portion of the linkers and metal clusters from a pre-synthesized MOF. This process, termed acid etching, can create larger channels and pores within the crystalline structure without destroying the entire framework. For example, a monocarboxylic acid etching strategy has been successfully used to transform stable Zr-based MOFs into hierarchical porous versions.

A related approach involves impregnating the pores of a MOF with phosphoric acid (H₃PO₄). nih.gov This "guest-loading" strategy significantly increases the number of available proton carriers (H⁺) and creates dense hydrogen-bonding networks within the MOF channels. This method has been shown to dramatically boost the proton conductivity of various MOF-polymer composite membranes, demonstrating a viable path to creating highly conductive materials. nih.gov The combination of a stable, porous benzimidazole-phosphonate MOF with subsequent phosphoric acid loading or etching presents a promising route to designing next-generation materials for proton transport.

Chemical Sensing Technologies

Design of pH-Sensing Materials with Tunable Spectroscopic Responses

The design of pH-sensitive materials leveraging benzimidazole-phosphonic acid derivatives hinges on the strategic manipulation of their molecular structure to elicit distinct changes in their spectroscopic properties upon protonation or deprotonation. The benzimidazole core and the phosphonic acid group are both responsive to pH changes, making their combination particularly effective for creating ratiometric fluorescent probes.

The fundamental principle involves the modulation of the intramolecular charge transfer (ICT) characteristics of the molecule. The benzimidazole moiety can exist in neutral, protonated, and deprotonated states, each exhibiting a unique electronic distribution. The phosphonic acid group, with its multiple pKa values, provides additional sites for proton exchange, further influencing the electronic landscape of the molecule. rsc.org The protonation state of the imidazole nitrogen is a key determinant of the spectroscopic output. mdpi.com

Researchers have synthesized various amino-substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles that demonstrate significant changes in their UV-Vis absorption and fluorescence spectra in response to pH variations. mdpi.com These changes are attributed to the protonation of the imidazole imino nitrogen, which alters the electronic properties of the pentacyclic aromatic system. mdpi.com By introducing different functional groups, the pKa values and, consequently, the pH range of sensitivity can be fine-tuned. For instance, a related compound, (1H-benzimidazol-2-yl-methyl)phosphonic acid, exhibits pKa values of 5.37 and 7.41, indicating its potential for sensing in the physiological pH range. rsc.org The formation of an intramolecular hydrogen bond between the (N-1)H site and the phosphonate group in the deprotonated state can also influence the molecule's properties. rsc.org

The design of these sensors often aims for a large Stokes shift, which is the difference between the maxima of the absorption and emission spectra, to minimize self-absorption and enhance detection sensitivity. Fluorophores based on benzothiadiazole, a related heterocyclic system, have been shown to exhibit large Stokes shifts, a desirable property for optical sensing applications. researchgate.net The table below summarizes the key design considerations and their effects on the sensing properties of benzimidazole-based pH probes.

Design ParameterEffect on Sensing PropertiesResearch Finding
Substitution on Benzimidazole Ring Modulates pKa values and tunes the pH sensing range.Amino-substituted derivatives show transitions to monocationic forms at pH 3-5, making them suitable for detecting acidic conditions. mdpi.com
Nature of the Linker Influences the proximity and interaction between the benzimidazole and phosphonic acid groups.A methylene (B1212753) linker in (1H-benzimidazol-2-yl-methyl)phosphonate allows for distinct protonation events. rsc.org
Intramolecular Hydrogen Bonding Stabilizes specific conformations and affects the pKa of the N-H proton.Evidence suggests a strong intramolecular hydrogen bond in the deprotonated form of (1H-benzimidazol-2-yl-methyl)phosphonate. rsc.org
Aromatic Core Extension Alters the ICT characteristics and can lead to bathochromic (red) shifts in spectra.Pentacyclic benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles show intense absorbance and large shifts upon protonation. mdpi.com

Integration into Conjugated Polyelectrolytes for Enhanced Sensor Sensitivity

To amplify the sensitivity of detection, this compound and its derivatives can be incorporated into the structure of conjugated polyelectrolytes (CPEs). CPEs are polymers with a delocalized π-electron system along their backbone, which gives them unique photophysical properties, such as high fluorescence quantum yields and efficient energy migration. researchgate.netnih.gov When a quenching or analyte-responsive moiety is integrated into a CPE, the binding of a single analyte molecule can affect the fluorescence of a large segment of the polymer chain, a phenomenon known as the "molecular wire" or "amplified quenching" effect. nih.gov

The integration of benzimidazole-phosphonic acid units into a CPE backbone creates a highly sensitive platform for pH sensing and the detection of other analytes like metal ions. researchgate.net The benzimidazole units act as the recognition sites, while the conjugated backbone serves as the signal transducer and amplifier. The phosphonic acid groups enhance water solubility and can also participate in analyte binding. researchgate.net

For example, two benzimidazole-based conjugated polyelectrolytes, (+)-PPBIPV and (-)-PPBIPV, have been synthesized. These polymers, composed of benzimidazole derivatives and phenylenevinylene units, demonstrate solvent-dependent and concentration-dependent absorption and emission spectra. researchgate.net Their ability to detect specific metal ions with high sensitivity highlights the potential of such systems. researchgate.net The quenching constant (KSV) for the detection of Fe³⁺ by (-)-PPBIPV in methanol (B129727) was found to be a high 3.44×10⁵ M⁻¹. researchgate.net This demonstrates the signal amplification achieved by the CPE structure.

The general applicability of CPE-based sensor arrays is extensive, covering environmental monitoring and medical diagnostics. nih.gov The design of these arrays often involves creating a series of CPEs with slightly different recognition properties to generate a unique response pattern for each analyte, enabling the discrimination of structurally similar molecules. nih.govresearchgate.net

CPE SystemTarget AnalyteKey Finding
(+)-PPBIPV (in methanol)Pd²⁺Exhibits nearly complete fluorescence quenching with a KSV of 5.93×10⁴ M⁻¹. researchgate.net
(-)-PPBIPV (in water)Sn²⁺Doubles the fluorescence intensity upon binding. researchgate.net
(-)-PPBIPV (in methanol)Fe³⁺Shows good identification with a high KSV of 3.44×10⁵ M⁻¹. researchgate.net

Catalytic Applications in Organic Transformations

The unique structure of this compound, featuring both a Lewis basic imidazole ring and a Brønsted acidic phosphonic acid group, makes it a promising candidate for catalytic applications in organic synthesis.

Exploration of Benzimidazole-Phosphonic Acid Derivatives as Heterogeneous and Homogeneous Catalysts

Derivatives of benzimidazole-phosphonic acid can be employed as both homogeneous and heterogeneous catalysts. As homogeneous catalysts, they are soluble in the reaction medium, offering high activity and selectivity due to the accessibility of their catalytic sites. Phosphoric acid itself has been successfully used as a homogeneous catalyst for the synthesis of 1,2-disubstituted benzimidazoles, demonstrating the utility of the acidic function. researchgate.netrsc.org These reactions proceed under mild conditions with short reaction times and provide excellent yields. researchgate.netrsc.org

The major drawback of homogeneous catalysis is the difficulty in separating the catalyst from the product mixture. To overcome this, the benzimidazole-phosphonic acid moiety can be immobilized onto a solid support to create a heterogeneous catalyst. These catalysts are easily separated by filtration and can often be recycled and reused, aligning with the principles of green chemistry.

One approach is the development of metal-organic frameworks (MOFs), which can bridge the gap between homogeneous and heterogeneous catalysis. tezu.ernet.in For example, a layered zirconium (IV) phosphonate with a covalently anchored imidazolium (B1220033) functionality has been prepared. tezu.ernet.in Such materials are typically insoluble and robust, even under acidic conditions. tezu.ernet.in Another effective strategy is the doping of polymers with the catalytic species. Phosphoric acid-doped polybenzimidazole (PA-PBI) has been shown to be a stable and efficient heterogeneous catalyst for the dehydration of saccharides. rsc.org The strong acid-base interaction between the phosphoric acid and the imidazole units of the polymer ensures the stability of the catalyst under harsh reaction conditions. rsc.org

Catalyst TypeExampleApplicationKey Advantage
Homogeneous Phosphoric AcidSynthesis of 1,2-disubstituted benzimidazoles. researchgate.netrsc.orgHigh yields (61-89%) and short reaction times (13-30 min). researchgate.netrsc.org
Heterogeneous (MOF) Zirconium (IV) phosphonate with imidazolium functionality. tezu.ernet.inGeneral organocatalysis.Combines advantages of homogeneous and heterogeneous systems; robust and insoluble. tezu.ernet.in
Heterogeneous (Polymer-supported) Phosphoric acid-doped polybenzimidazole (PA-PBI). rsc.orgDehydration of fructose (B13574) to 5-hydroxymethylfurfural.High selectivity (~94%) and catalyst recyclability. rsc.org

Future Research Directions and Emerging Opportunities

Exploration of Novel and Sustainable Synthetic Pathways

The future production of (1H-Benzo[d]imidazol-1-yl)phosphonic acid hinges on the development of synthetic methods that are not only efficient but also environmentally benign. Traditional synthesis of benzimidazole (B57391) derivatives often involves harsh conditions, such as high temperatures and the use of strong acids or toxic solvents. mdpi.comnih.gov Green chemistry principles are now guiding the exploration of more sustainable alternatives. chemmethod.comresearchgate.net

Future research should focus on:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields compared to conventional heating methods. mdpi.com Investigating microwave-assisted reactions, potentially under solvent-free conditions, could offer a rapid and efficient route to the target compound. sphinxsai.com

Catalytic Innovations: The use of recoverable and reusable catalysts is a cornerstone of green synthesis. chemmethod.com Research into solid-supported catalysts, metal nanoparticles (e.g., nano-ZnO), or organocatalysts like phosphoric acid could lead to cleaner and more economical production processes. nih.govrsc.orgmdpi.com A key challenge is to develop a catalytic system that facilitates both the formation of the benzimidazole ring and the phosphonylation step in a one-pot reaction.

Alternative Energy Sources: Beyond microwaves, exploring other energy sources like ultrasound (sonication) could provide novel activation pathways, potentially leading to higher yields and milder reaction conditions.

Green Solvents: Shifting away from volatile organic compounds towards greener solvents such as water, ionic liquids, or polyethylene (B3416737) glycol (PEG) is crucial for minimizing environmental impact. mdpi.comchemmethod.com The development of a synthetic route in an aqueous medium would be a significant advancement from both an environmental and economic perspective. sphinxsai.com

Rational Design of Advanced Functional Materials with Tunable Properties

The combination of the benzimidazole ring and the phosphonic acid group provides a rich platform for the rational design of new functional materials. The benzimidazole core is a key component in many biologically active molecules and materials with specific optical properties, while the phosphonic acid group is an excellent anchor for binding to metal oxide surfaces and a facilitator of proton transport. nih.govarxiv.org

Emerging opportunities in this area include:

Proton Exchange Membranes (PEMs): The phosphonic acid moiety is a well-known proton conductor. Future work could focus on designing polymers or metal-organic frameworks (MOFs) incorporating this compound as a building block for high-temperature PEMs for fuel cells. The properties could be tuned by modifying the benzimidazole backbone to control spacing and intermolecular interactions.

Corrosion Inhibitors: Benzimidazole derivatives are known to be effective corrosion inhibitors. The phosphonic acid group can form a robust, self-assembled monolayer on metal surfaces. Designing and synthesizing derivatives of this compound could lead to highly effective, multifunctional corrosion inhibitors that offer superior protection for various metals and alloys.

Sensors and Electronic Devices: The conjugated π-system of the benzimidazole ring suggests potential applications in molecular electronics. By functionalizing the benzimidazole core, it may be possible to tune the compound's photophysical properties (absorption and emission) for use in chemical sensors or as host materials in organic light-emitting diodes (OLEDs). rsc.org

Integration with Nanomaterials for Hybrid Systems and Synergistic Effects

The creation of hybrid systems by integrating this compound with nanomaterials presents a significant opportunity to develop materials with enhanced or entirely new functionalities. The phosphonic acid group serves as an ideal linker for grafting the molecule onto the surface of various metal oxide nanoparticles, such as titanium dioxide (TiO₂), zinc oxide (ZnO), or iron oxide (Fe₃O₄). uminho.ptresearchgate.net

Future research directions include:

Catalysis: Anchoring the molecule onto nanoparticle supports could create novel catalysts. The nanoparticle can provide a high surface area and unique electronic properties, while the organic molecule can provide specific active sites, leading to synergistic enhancements in catalytic activity and selectivity. researchgate.net

Biomedical Applications: Functionalizing magnetic nanoparticles (e.g., Fe₃O₄) with derivatives of this compound could lead to targeted drug delivery systems or contrast agents for magnetic resonance imaging (MRI). The benzimidazole component could be modified to interact with specific biological targets.

Enhanced Antimicrobial Agents: Studies have shown that combining metal nanoparticles with organic antimicrobial agents can produce a synergistic effect, increasing their efficacy against pathogenic microorganisms. nih.gov Hybrid systems of silver or zinc oxide nanoparticles functionalized with this compound could be explored as a new class of potent antimicrobial coatings or additives.

Deepening Computational Modeling for Predictive Understanding of Complex Interactions

Computational chemistry offers powerful tools for accelerating the design and discovery of new materials based on this compound. nih.gov In silico methods can provide deep insights into molecular properties and interactions, guiding experimental efforts and reducing trial-and-error. rjeid.com

Key areas for future computational research:

Density Functional Theory (DFT): DFT calculations can be used to predict the geometric and electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. researchgate.net This can help in understanding its binding mechanisms to surfaces and in designing molecules with tailored electronic properties for specific applications. rsc.org

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule, particularly its interaction with surfaces, solvents, and biological macromolecules. This is crucial for understanding the formation of self-assembled monolayers on metal oxides or predicting the binding affinity of a derivative to a protein target. arxiv.orgrjeid.com

Quantitative Structure-Activity Relationship (QSAR): For applications like drug design or corrosion inhibition, QSAR models can be developed to correlate structural features of different derivatives with their observed activity. researchgate.netnih.gov These predictive models can then be used to design new compounds with enhanced potency. nih.gov

Scalability and Environmental Considerations in Production and Application

For this compound to move from the laboratory to industrial applications, research must address the challenges of scalable production and the environmental impact of its entire lifecycle.

Future efforts should concentrate on:

Process Optimization for Scale-Up: Green synthetic methods developed at the lab scale must be optimized for large-scale production. This involves ensuring that the process remains efficient, safe, and economically viable at an industrial scale. chemmethod.com

Lifecycle Assessment: A comprehensive lifecycle assessment is needed to evaluate the environmental footprint of the compound, from the sourcing of raw materials to its synthesis, use, and end-of-life. This includes analyzing energy consumption, waste generation (quantified by metrics like the E-factor), and the potential for recycling. sphinxsai.com

Biodegradability and Environmental Fate: Understanding the persistence and potential toxicity of the compound and its degradation products in the environment is critical. Future research should aim to design derivatives that are not only functional but also biodegradable, minimizing their long-term environmental impact. chemmethod.com

Interactive Data Table: Future Research Outlook

Research AreaKey FocusPotential ApplicationsRelevant Techniques
Sustainable SynthesisDeveloping eco-friendly, high-yield synthetic routes. chemmethod.comIndustrial chemical manufacturing, pharmaceuticals.Microwave synthesis, flow chemistry, reusable catalysts.
Functional MaterialsDesigning materials with tailored electronic and chemical properties. nih.govProton exchange membranes, corrosion inhibitors, sensors.Polymerization, self-assembly, surface functionalization.
Nanomaterial HybridsCombining with nanoparticles for synergistic effects. uminho.ptresearchgate.netHeterogeneous catalysis, targeted drug delivery, antimicrobial coatings.Surface grafting, nanoparticle synthesis.
Computational ModelingPredicting properties and guiding experimental design. researchgate.netresearchgate.netAccelerated materials discovery, virtual screening.DFT, Molecular Dynamics, QSAR.
Scalability & EnvironmentEnsuring industrial viability and minimal ecological impact. sphinxsai.comLarge-scale production for commercial use.Lifecycle assessment, process optimization, biodegradability studies.

Q & A

How can the synthesis of (1H-Benzo[d]imidazol-1-yl)phosphonic acid derivatives be optimized for high regioselectivity?

Answer:
The 1,3-dipolar cycloaddition ("Click Chemistry") between α-azidoamino diethyl methylphosphonate and 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole in a water/ethanol (1:1) solvent system achieves 90% yield of the 1,4-regioisomer. Key factors include:

  • Catalytic system: Copper sulfate pentahydrate (CuSO₄·5H₂O) and sodium ascorbate generate active Cu(I) species, critical for regioselectivity.
  • Solvent polarity: Aqueous ethanol enhances reaction kinetics and stabilizes intermediates.
  • Purification: Column chromatography (ethyl acetate/hexane, 1:1) followed by recrystallization (ether/hexane) ensures purity.
    2D NMR (COSY, HSQC, HMBC) confirms regioselectivity by correlating triazole proton environments with adjacent carbons .

What advanced analytical techniques are essential for characterizing this compound derivatives?

Answer:

  • 1D/2D NMR: Assigns regiochemistry via coupling patterns (e.g., triazole protons at δ 7.8–8.2 ppm for 1,4-isomer) and long-range correlations (HMBC links triazole C-H to phosphonate groups) .
  • Mass spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 503.15 for diethyl derivatives) and fragmentation pathways .
  • X-ray crystallography: Resolves crystal packing and hydrogen-bonding networks (if single crystals are obtainable) .

How do researchers evaluate the biological activity of this compound derivatives?

Answer:

  • Antioxidant assays: DPPH radical scavenging quantifies electron-donating capacity; derivatives with electron-withdrawing substituents (e.g., -NO₂) show enhanced activity .
  • Enzyme inhibition: Acetylcholinesterase (AChE) inhibition is tested via Ellman’s method; pyrazole-bearing derivatives exhibit IC₅₀ values <10 μM, suggesting potential for Alzheimer’s therapy .
  • Cytotoxicity screening: MTT assays on cancer cell lines (e.g., HeLa) reveal structure-activity trends; bulky substituents on the benzimidazole ring enhance apoptosis .

What are the stability considerations for handling this compound derivatives?

Answer:

  • Thermal stability: Decomposition above 200°C (TGA data) releases toxic phosphorous oxides; store at 2–8°C under inert gas .
  • Hydrolysis sensitivity: Phosphonate esters hydrolyze in acidic/basic conditions; monitor pH during aqueous workups (optimal pH 6–8) .
  • Light sensitivity: UV exposure induces radical degradation; use amber glassware and minimize ambient light .

How can computational modeling aid in designing novel this compound derivatives?

Answer:

  • Density Functional Theory (DFT): Calculates reaction energetics (e.g., activation barriers for cycloaddition) and predicts regioselectivity via frontier molecular orbital (FMO) analysis .
  • Molecular docking: Screens binding affinities to biological targets (e.g., AChE active site) to prioritize synthesis of high-affinity analogs .
  • QSPR models: Correlates substituent electronic parameters (Hammett σ) with bioactivity to guide rational design .

What methodologies resolve contradictions in reported synthetic yields for similar phosphonate derivatives?

Answer:

  • Comparative kinetic studies: Monitor reaction progress via in-situ IR or NMR to identify rate-limiting steps (e.g., azide-alkyne coupling vs. byproduct formation) .
  • DoE (Design of Experiments): Optimizes variables (catalyst loading, solvent ratio) using response surface methodology to maximize reproducibility .
  • Side-reaction analysis: LC-MS traces detect intermediates (e.g., hydrolyzed phosphonates), necessitating stricter moisture control .

How are this compound derivatives applied in targeted drug delivery?

Answer:

  • Bone-targeting conjugates: Phosphonate groups chelate calcium in hydroxyapatite, enabling bone-specific delivery of fluorescent probes (e.g., diketopyrrolopyrrole conjugates for osteoporosis imaging) .
  • pH-responsive carriers: Imidazole’s pKa (~6.8) facilitates endosomal escape in nanoparticle formulations .

Basic vs. Advanced Research Questions

Basic Questions Advanced Questions
Synthesis optimization (Q1)Regioselectivity mechanisms (Q1, Q6)
Analytical techniques (Q2)Computational modeling (Q5)
Safety protocols (Q4)Drug delivery applications (Q7)
Bioactivity screening (Q3)Resolution of synthetic contradictions (Q6)

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